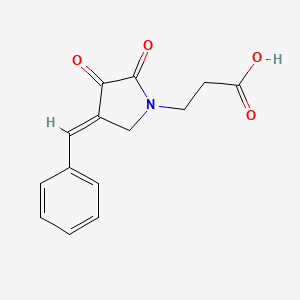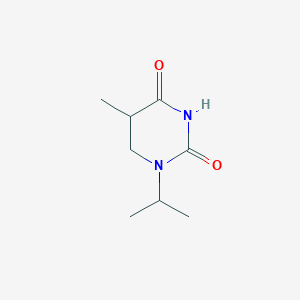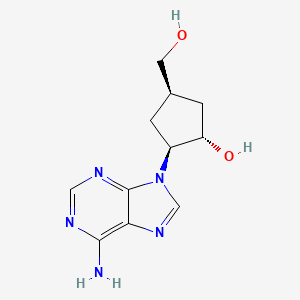
4,6-Dichloro-2-propylpyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-2-propylpyrimidin-5-amine is an organic compound with the molecular formula C7H9Cl2N3S. It is a pyrimidine derivative, characterized by the presence of two chlorine atoms at positions 4 and 6, a propyl group at position 2, and an amine group at position 5. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including anticoagulant drugs like Ticagrelor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-propylpyrimidin-5-amine typically involves the reaction of 4,6-dichloropyrimidine with propylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-2-propylpyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The propyl group can undergo oxidation to form sulfoxides or sulfones, while the amine group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in solvents like ethanol or methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
- Substituted pyrimidines with various functional groups.
- Oxidized products like sulfoxides and sulfones.
- Reduced amines .
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-2-propylpyrimidin-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of bioactive compounds.
Medicine: An intermediate in the production of anticoagulant drugs like Ticagrelor.
Industry: Utilized in the manufacture of various pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-2-propylpyrimidin-5-amine is primarily related to its role as an intermediate in drug synthesis. In the case of Ticagrelor, it acts by inhibiting the P2Y12 receptor on platelets, preventing platelet aggregation and thrombus formation. The molecular targets and pathways involved include the inhibition of ADP-induced platelet activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloro-2-propylthiopyrimidine-5-amine: Similar structure but with a thiol group instead of an amine.
4,6-Dichloro-2-(propylsulfonyl)pyrimidin-5-amine: Contains a sulfonyl group instead of a thiol or amine.
Uniqueness
4,6-Dichloro-2-propylpyrimidin-5-amine is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of anticoagulant drugs. Its ability to undergo various chemical reactions also adds to its versatility in organic synthesis .
Eigenschaften
CAS-Nummer |
61456-97-1 |
|---|---|
Molekularformel |
C7H9Cl2N3 |
Molekulargewicht |
206.07 g/mol |
IUPAC-Name |
4,6-dichloro-2-propylpyrimidin-5-amine |
InChI |
InChI=1S/C7H9Cl2N3/c1-2-3-4-11-6(8)5(10)7(9)12-4/h2-3,10H2,1H3 |
InChI-Schlüssel |
FXNOWTILMCMPCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=C(C(=N1)Cl)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)




![5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one](/img/structure/B12916357.png)
![4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol](/img/structure/B12916373.png)







